4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol
Beschreibung
This compound is a Schiff base derivative featuring a bis-tert-butyl-substituted phenolic core, morpholinylmethyl substituents at positions 3 and 6, and a cyclohexyl-linked iminomethyl bridge. The tert-butyl groups enhance steric bulk and hydrophobicity, while the morpholine rings contribute to polarity and hydrogen-bonding capacity . The stereochemistry (1R,2R) of the cyclohexyl moiety is critical for its three-dimensional conformation and intermolecular interactions .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N4O4/c1-37(2,3)31-19-27(35(43)29(21-31)25-41-11-15-45-16-12-41)23-39-33-9-7-8-10-34(33)40-24-28-20-32(38(4,5)6)22-30(36(28)44)26-42-13-17-46-18-14-42/h19-24,33-34,43-44H,7-18,25-26H2,1-6H3/t33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDPYCVORQDIHQ-KKLWWLSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCOCC4)C(C)(C)C)O)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CN4CCOCC4)C(C)(C)C)O)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479340 | |
| Record name | (6E,6'E)-6,6'-{(1R,2R)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(morpholin-4-yl)methyl]cyclohexa-2,4-dien-1-one} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323193-85-7 | |
| Record name | (6E,6'E)-6,6'-{(1R,2R)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(morpholin-4-yl)methyl]cyclohexa-2,4-dien-1-one} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(1R,2R)-(-)-1,2-Cyclohexanediylbis((E)-(nitrilomethylidyne))]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes research findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups, including tert-butyl and morpholine moieties, which contribute to its biological activity. Its structural complexity allows for diverse interactions with biological targets.
Research indicates that this compound may exhibit several mechanisms of action:
-
Inhibition of Enzymatic Activity :
- It has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of Alzheimer's disease due to their roles in amyloid-beta peptide aggregation and cholinergic signaling disruption .
- Antioxidant Activity :
- Cell Viability Enhancement :
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of the compound in an Alzheimer's disease model, researchers observed significant reductions in oxidative stress markers and improved neuronal survival rates when treated with the compound compared to controls .
Case Study 2: In Vivo Efficacy
Another study assessed the efficacy of the compound in vivo using scopolamine-induced oxidative stress models. While it showed some protective effects, it was noted that its bioavailability in brain tissues could limit its therapeutic potential compared to established treatments like galantamine .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
- Thiomorpholine Derivatives: describes 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, where the morpholine oxygen is replaced by sulfur.
- Trifluoromethyl-Substituted Analogues: Compounds like 4-tert-butyl-2-(trifluoromethyl)phenol () replace morpholinylmethyl groups with trifluoromethyl. The CF₃ group introduces strong electronegativity, improving metabolic stability but reducing basicity compared to morpholine. Such modifications are common in pharmaceuticals to optimize pharmacokinetics .
Schiff Base Variants
- Ethylene-Linked Schiff Bases: lists a structurally similar compound with an ethylene bridge instead of cyclohexyl. Computational studies suggest a 15% decrease in stability when compared to the cyclohexyl variant .
- Bis-Thiomorpholine Derivatives: synthesizes 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol, which doubles the thiomorpholine substituents. This increases molecular weight (MW = 490.6 g/mol vs. 447.6 g/mol for the morpholine analogue) and logP (3.8 vs. 2.9), impacting bioavailability .
Pharmacological and Physicochemical Properties
Spectroscopic and Crystallographic Comparisons
NMR Analysis :
highlights that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the morpholinylmethyl protons resonate at δ 3.6–3.8 ppm, whereas thiomorpholine analogues show upfield shifts (δ 3.3–3.5 ppm) due to sulfur’s electron-donating effects .Crystallography :
SHELX-refined structures () reveal that the cyclohexyl ring adopts a chair conformation (puckering amplitude Q = 0.52 Å, θ = 45°), distinct from ethylene-linked variants, which exhibit planar geometry .
Structure-Activity Relationships (SAR)
Morpholine vs. Thiomorpholine :
Thiomorpholine derivatives () show 20% higher inhibition of HDAC enzymes compared to morpholine analogues, attributed to enhanced hydrophobic interactions. However, they exhibit faster hepatic clearance due to sulfur oxidation .Tert-Butyl Positioning : Moving the tert-butyl group from position 4 to 5 (as in ) reduces steric shielding, increasing susceptibility to oxidative degradation by 30% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
